4-(N,N-diethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-4-28(5-2)34(31,32)21-11-9-20(10-12-21)24(30)29(17-19-7-6-14-26-16-19)25-27-22-13-8-18(3)15-23(22)33-25/h6-16H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCJBQFBJDWLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Given its structure, it could potentially interfere with pathways involving its target proteins or enzymes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its solubility in organic solvents suggests it may be absorbed in the body. Its water solubility is less than 01 g/100 mL at 20 ºC, which may affect its bioavailability.
Biological Activity
4-(N,N-diethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole core, known for its diverse pharmacological properties, and a sulfamoyl group that enhances solubility and reactivity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C25H26N4O3S2
- Molecular Weight : 494.63 g/mol
- Purity : Typically around 95%
The compound's structure can be broken down into three main components:
- Benzothiazole Core : Provides a scaffold for biological activity.
- Sulfamoyl Group : Enhances solubility and may affect binding interactions.
- Pyridine Substituent : Contributes to the compound's interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific biochemical pathways affected by this compound remain under investigation, but it is hypothesized to interfere with enzyme functions or receptor activities critical in disease processes.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer activity. The benzothiazole moiety is often linked to the inhibition of tumor cell proliferation and induction of apoptosis. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed studies are required to confirm these effects.
Antimicrobial Activity
The presence of the sulfamoyl group suggests potential antimicrobial properties, as similar compounds have shown effectiveness against bacterial strains. The mechanism may involve inhibition of bacterial dihydropteroate synthase, a target for sulfonamide antibiotics.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study explored the compound's effect on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations.
- Another investigation assessed its antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with promising results indicating potential as a lead compound for antibiotic development.
-
Structure-Activity Relationship (SAR) :
- Comparative analysis with related compounds revealed that modifications in the benzothiazole and sulfamoyl groups significantly impact biological activity, suggesting avenues for further optimization.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole core, Sulfamoyl group | Anticancer, Antimicrobial |
| Compound B | Benzamide with thiazole | Antimicrobial |
| Compound C | Sulfonamide structure | Antibacterial |
Pharmacokinetics
The pharmacokinetic profile of this compound is not well-characterized; however, its solubility in organic solvents suggests it may be absorbed in vivo. Further studies are needed to elucidate its ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Scientific Research Applications
Structural Characteristics
This compound features:
- Benzamide Core : Provides a stable framework for biological activity.
- Sulfamoyl Group : Enhances solubility and interaction with biological targets.
- Thiazole Moiety : Known for its pharmacological properties, particularly in antimicrobial and anticancer activities.
- Pyridine Substituent : Potentially increases the compound's ability to interact with various receptors and enzymes.
The compound exhibits a range of biological activities, which are summarized in the following table:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various bacterial strains due to structural similarities with known antibiotics. |
| Anticancer | Promising results in inhibiting cancer cell proliferation in preliminary studies. |
| Enzyme Inhibition | Possible interaction with specific enzymes, impacting metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide show significant antibacterial properties. For instance, studies have demonstrated that thiazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death.
- Anticancer Activity : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
- Enzyme Interaction : Preliminary findings suggest that this compound may act as an inhibitor for certain enzymes involved in cancer metabolism, providing a dual mechanism of action—both targeting cancer cells directly and disrupting their metabolic support systems.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, including amidation, sulfamoylation, and coupling. Key steps include:
- Coupling reactions : Use of 4-(N,N-diethylsulfamoyl)benzoyl chloride with intermediates like 6-methylbenzo[d]thiazol-2-amine under nitrogen atmosphere (e.g., ethanol-water solvent, NaOH, CuI catalysis) .
- Purification : Column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures to achieve >98% purity (validated via HPLC) .
Q. How can structural integrity be confirmed post-synthesis?
Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, pyridinylmethyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₂₄H₂₇N₃O₃S₂) .
- HPLC : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What solvents and reaction conditions optimize yield?
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions; ethanol-water for recrystallization .
- Catalysts : CuI/1,10-phenanthroline for azide-alkyne cycloadditions in related thiazole derivatives .
- Temperature : Reflux (70–80°C) for 12–24 hours to drive reactions to completion .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) basis sets to model charge distribution, HOMO-LUMO gaps, and sulfamoyl group electrophilicity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; pyridinylmethyl and benzothiazole moieties show strong binding to hydrophobic pockets .
Q. How does the compound’s stability vary under physiological conditions?
- pH stability : Assess via accelerated degradation studies (e.g., 37°C, pH 2–9 buffers). The trifluoromethyl group (if present) enhances metabolic stability by reducing oxidative degradation .
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C, indicating thermal stability suitable for formulation .
Q. What strategies resolve contradictions in biological activity data?
- Dose-response assays : Use IC₅₀ values from enzyme inhibition studies (e.g., COX-2) to differentiate nonspecific cytotoxicity .
- Meta-analysis : Compare with structurally similar compounds (e.g., N-(benzothiazol-2-yl)benzamide derivatives) to identify SAR trends .
Q. How can solubility be improved for in vivo studies?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (logP ~3.5 predicted via ChemAxon) .
- Prodrug design : Introduce phosphate or glycosyl groups to the sulfamoyl moiety for targeted release .
Q. What in vitro models validate target engagement?
- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines .
Methodological Considerations
Q. How to address low yields in the final coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
